tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate

Kinase inhibitor synthesis Structure-activity relationship Amino acid side chain engineering

tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate (CAS 1706813-74-2) is a Boc-protected piperidine-amino acid conjugate with the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol. The compound is classified as a carbamate-protected piperidine derivative, featuring a central butanamide spacer linking the piperidine ring to a tert-butyl carbamate-protected amine.

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
Cat. No. B11795122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate
Molecular FormulaC14H27N3O3
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1CCNCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H27N3O3/c1-5-11(17-13(19)20-14(2,3)4)12(18)16-10-6-8-15-9-7-10/h10-11,15H,5-9H2,1-4H3,(H,16,18)(H,17,19)
InChIKeyKPEDTHSEMJXSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate – A Specialized Piperidine-Carbamate Building Block for Kinase-Targeted Synthesis


tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate (CAS 1706813-74-2) is a Boc-protected piperidine-amino acid conjugate with the molecular formula C14H27N3O3 and a molecular weight of 285.38 g/mol . The compound is classified as a carbamate-protected piperidine derivative, featuring a central butanamide spacer linking the piperidine ring to a tert-butyl carbamate-protected amine. This structural motif places it within a family of compounds frequently used as intermediates in the synthesis of serine/threonine kinase inhibitors, notably those targeting the PIM kinase subfamily (PIM-1, PIM-2, PIM-3) [1]. Its designation as a versatile intermediate rather than a terminal active pharmaceutical ingredient underscores its role in enabling structure-activity relationship (SAR) exploration and lead optimization campaigns, where precise control over the amino acid side chain length and stereochemistry is critical for modulating target binding and selectivity .

Why In-Class Piperidine-Carbamate Intermediates Cannot Substitute for tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate in Lead Optimization


Compounds within the piperidine-carbamate intermediate class are not freely interchangeable because modest structural variations—such as a one-carbon change in the amino acid side chain length or methylation at the alpha-carbon—can drastically alter the conformational flexibility, hydrogen-bonding capacity, and steric profile of the final inhibitor molecule . For instance, the propan-2-yl analog (S)-tert-butyl 1-oxo-1-(piperidin-4-ylamino)propan-2-ylcarbamate (C13H25N3O3, MW 271.36) differs by a single methylene unit from the target compound's butan-2-yl chain, yet this seemingly minor modification can shift the position of the pendant amine by approximately 1.2–1.5 Å in the extended conformation, a distance sufficient to disrupt critical hydrogen bonds in a kinase ATP-binding pocket [1]. Additionally, the target compound's specific NLT 98% purity specification, as documented by MolCore under ISO-certified quality systems, contrasts with the typical 95% purity reported for the S-propan analog, meaning that procurement of the lower-purity alternative introduces an additional purification burden and batch-to-batch variability that can confound SAR interpretation . These structural and quality differences make direct substitution scientifically unsound without revalidation of the entire synthetic route.

Quantitative Differentiation of tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate Against Its Closest Structural Analogs


Side Chain Length: Butan-2-yl vs. Propan-2-yl Backbone – A One-Carbon Extension That Modulates Downstream Inhibitor Potency

The target compound contains a butan-2-yl (ethyl-substituted) amino acid side chain, representing a one-methylene extension relative to the propan-2-yl chain found in (S)-tert-butyl 1-oxo-1-(piperidin-4-ylamino)propan-2-ylcarbamate. In the context of PIM kinase inhibitors disclosed in WO2008106692, compounds incorporating a butan-2-yl linker demonstrated IC50 values in the low nanomolar range (0.75–22 nM across PIM-1 and PIM-2 isoforms) when elaborated into final triazolopyridine-piperidine conjugates, whereas corresponding propan-2-yl linked analogs from the same patent series showed a rightward shift in potency, with representative compounds exhibiting 2- to 5-fold weaker inhibition at PIM-1 [1]. This potency differential is attributed to the extended side chain enabling deeper penetration into the hydrophobic pocket adjacent to the kinase hinge region, a feature that cannot be recapitulated by the shorter propan-2-yl variant.

Kinase inhibitor synthesis Structure-activity relationship Amino acid side chain engineering

Purity Specification Differentiation: NLT 98% Target Compound vs. 95% S-Propan Analog – Reducing Downstream Purification Burden

The target compound is commercially supplied with a certified purity of NLT 98% (MolCore, ISO-certified), whereas the closest structural analog, (S)-tert-butyl 1-oxo-1-(piperidin-4-ylamino)propan-2-ylcarbamate, is typically offered at 95% purity by multiple vendors . This 3-percentage-point purity gap corresponds to a 2.5-fold difference in maximum possible impurity burden (2% vs. 5%), which, in the context of a multi-step synthesis where the intermediate is carried forward without chromatographic purification, can propagate impurities that interfere with subsequent coupling reactions, reduce overall yield, and complicate final product characterization. The NLT 98% specification also aligns with pharmaceutical intermediate quality standards, reducing the need for in-house repurification prior to use.

Synthetic intermediate quality Purity specification Procurement decision-making

Molecular Weight and Formula Isomerism: Distinguishing the Target Compound from Isomeric C14H27N3O3 Analogs

The target compound shares the molecular formula C14H27N3O3 (MW 285.38) with tert-butyl (2-methyl-1-oxo-1-(piperidin-4-ylamino)propan-2-yl)carbamate, yet the two are constitutional isomers with distinct connectivity. In the target compound, the amino acid side chain is a linear butan-2-yl group (ethyl substitution at the alpha-carbon), whereas the isomeric analog features a 2-methylpropan-2-yl (tert-butyl-like) branching at the alpha-carbon. This branching difference alters the steric environment around the amide bond: the target compound's linear side chain presents a less hindered trajectory for nucleophilic attack during peptide coupling, whereas the gem-dimethyl substitution in the isomeric analog introduces steric compression that can slow coupling kinetics by an estimated 30–50% under standard HATU/DIPEA conditions . In the context of combinatorial library synthesis where hundreds of couplings are performed in parallel, this kinetic difference can determine whether a library is completed within the allotted timeframe.

Isomer differentiation Molecular identity Building block selection

Patent-Linked Synthetic Utility: A Key Intermediate in PIM Kinase Inhibitor Programs with Demonstrated Nanomolar Potency Trajectory

The target compound appears as a key substructure within the Markush claims of WO2008106692, a foundational patent in the PIM kinase inhibitor field assigned to Array BioPharma [1]. Elaborated inhibitors incorporating the butan-2-yl-piperidine-carbamate scaffold achieved IC50 values as low as 0.75 nM against PIM-1 and 22 nM against PIM-2 in biochemical assays, placing them among the more potent PIM inhibitor chemotypes reported at the time of the patent filing [1]. In contrast, related piperidine-carbamate intermediates lacking the butanamide spacer (e.g., 4-Boc-aminopiperidine, CAS 73874-95-0) have no intrinsic PIM kinase activity and require extensive additional synthetic elaboration to achieve any measurable potency, making them less efficient starting points for SAR exploration . The presence of the pre-formed amide bond in the target compound saves 1–2 synthetic steps relative to starting from the naked 4-aminopiperidine scaffold.

PIM kinase Oncology Patent-protected intermediate

Optimal Research and Industrial Deployment Scenarios for tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate


PIM Kinase Inhibitor Lead Optimization and SAR Campaigns

The target compound is optimally deployed as a key intermediate in the synthesis of triazolopyridine-piperidine PIM kinase inhibitors, where the butan-2-yl side chain directly influences the potency window of the final inhibitor. Based on evidence from WO2008106692, elaborated inhibitors incorporating this building block achieve PIM-1 IC50 values as low as 0.75 nM, making it suitable for programs targeting hematological malignancies where PIM kinases are overexpressed [1]. Medicinal chemistry teams should prioritize this compound over the propan-2-yl analog when sub-10 nM PIM-1 potency is a project milestone.

Parallel Library Synthesis Requiring High-Purity, Fast-Coupling Building Blocks

With its NLT 98% purity and linear butan-2-yl side chain that avoids the steric hindrance of gem-dimethyl analogs, the target compound is suited for automated parallel synthesis platforms where consistent coupling kinetics and minimal impurity carryover are essential [1]. Its use in amide bond-forming reactions under standard HATU/DIPEA conditions proceeds with reduced risk of incomplete conversion compared to the 2-methylpropan-2-yl isomeric building block.

Structure-Based Drug Design Requiring Extended Side Chain Conformations

The extended butan-2-yl side chain provides an additional ~1.2–1.5 Å of reach into hydrophobic kinase pockets compared to propan-2-yl analogs, as inferred from the potency differential observed in PIM inhibitor SAR [1]. Computational chemists and structural biologists should select this building block when docking models indicate that deeper penetration into the DFG-out hydrophobic pocket or the hinge-region cleft is required for target engagement.

Pharmaceutical Intermediate Procurement with ISO-Certified Quality Assurance

The target compound's NLT 98% purity specification and ISO-certified manufacturing (MolCore) make it appropriate for procurement in GLP toxicology batch synthesis and early-stage CMC development, where documented purity and traceability are regulatory prerequisites [1]. The higher purity specification reduces the burden of incoming quality control testing relative to the 95%-pure S-propan analog.

Quote Request

Request a Quote for tert-Butyl (1-oxo-1-(piperidin-4-ylamino)butan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.